3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
Overview
Description
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and a pyridazine ring substituted with a 4-methylphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with a variety of targets, including neurotransmitter receptors and enzymes .
Mode of Action
Based on the structural similarity to piperazine derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Piperazine derivatives have been found to modulate several biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Piperazine derivatives are generally known to have good absorption and distribution profiles, and they are metabolized by the liver .
Result of Action
Piperazine derivatives have been found to exert various effects at the cellular level, including modulation of cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . By inhibiting AChE, this compound can modulate neurotransmission, potentially leading to therapeutic effects in neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, thereby impacting the cellular redox state . Additionally, this compound can modulate metabolic pathways, leading to changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in various laboratory settings. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that it remains stable under physiological conditions for extended periods, but it may undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, it may affect metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the brain and liver, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as lipid solubility, molecular size, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The presence of this compound in these subcellular regions allows it to interact with key biomolecules and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated solid-phase synthesis and photocatalytic synthesis can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products .
Scientific Research Applications
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyridazine derivatives, such as:
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-16-5-7-17(8-6-16)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)18-3-2-4-19(23)15-18/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQLOULGPGRJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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